3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid

Medicinal Chemistry Property Optimization Lipophilicity

Researchers seeking to fine-tune kinase inhibitor selectivity or optimize integrin antagonist potency require a consistent, sterically defined 6-methyl-2-pyridinone building block. 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (CAS 859296-04-1) addresses this gap via its carboxylic acid handle for amide coupling and a pyridinone core that modulates H-bond capacity and metabolic stability. • ≥95% purity ensures reproducible SAR data. • XLogP3=0.3 & TPSA=57.6 Ų support oral bioavailability. • Available in g quantities for hit-to-lead synthesis.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 859296-04-1
Cat. No. B1522531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
CAS859296-04-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC(=O)N1CCC(=O)O
InChIInChI=1S/C9H11NO3/c1-7-3-2-4-8(11)10(7)6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
InChIKeySWTAGRJNYYLGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic Acid Overview


3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid (CAS 859296-04-1), also known as 3-(2-methyl-6-oxopyridin-1-yl)propanoic acid, is a heterocyclic carboxylic acid featuring a 2-pyridinone core with a 6-methyl substituent and a propanoic acid side chain [1]. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where the pyridinone moiety serves as a polarity-adjusting and hydrogen-bonding module, while the carboxylic acid handle enables amide coupling, salt formation, and further derivatization . The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% [REFS-1, REFS-3].

Carboxylic acid handle enables amide coupling, salt formation, and derivatization.
2-Pyridinone core with 6-methyl group provides polarity and hydrogen-bonding modulation.
Available from multiple suppliers with characterization data for synthesis workflows.

Why This Compound Cannot Be Replaced


Generic substitution among pyridinone propanoic acid building blocks is not straightforward because subtle structural variations—such as the position and identity of ring substituents and the length of the carboxylic acid linker—significantly modulate physicochemical properties, hydrogen-bonding fingerprints, and metabolic susceptibility . The 6-methyl group in 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid introduces steric shielding and alters the electron density of the pyridinone ring, which can influence binding interactions and metabolic oxidation at the adjacent ring positions [1]. In contrast, unsubstituted or differently substituted analogs (e.g., 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid or 3-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid) present distinct hydrogen-bond donor/acceptor patterns and different steric bulk, making them non-interchangeable in structure-activity relationship (SAR) studies and synthesis routes [1]. The quantitative evidence below details these critical differentiators.

! 6-Methyl substitution alters steric and electronic environment vs. unsubstituted or N-alkyl analogs.
! Propanoic acid linker length differs from acetic or butyric analogs, shifting binding geometry context.
! Hydrogen-bond acceptor/donor count varies with ring substituents, affecting SAR interpretation.

Quantitative Evidence vs. Key Analogs


Lipophilicity Advantage Over Unsubstituted Analog

The 6-methyl substitution increases lipophilicity relative to the unsubstituted 2-pyridinone core. The target compound exhibits a computed XLogP3 of 0.3, while the parent 2-pyridinone propanoic acid (without the 6-methyl group) is estimated to have an XLogP3 of approximately -0.5 to -0.7 based on fragment contribution methods [1]. This quantitative difference of 0.8–1.0 log units corresponds to a 6- to 10-fold increase in partition coefficient, which can enhance membrane permeability and influence cellular uptake in biological assays .

Lipophilicity (XLogP3)
Class-level inference
0.8–1.0 log units higher (6–10×)
May support cell permeability and intracellular target access studies.
Computed; experimental logP/D data to verify.
Medicinal Chemistry Property Optimization Lipophilicity

Reduced Hydrogen Bond Acceptors vs. Amino Analog

The target compound contains three hydrogen bond acceptors (HBA): the pyridinone carbonyl oxygen, the pyridinone nitrogen (which can act as a weak acceptor in the oxo form), and the carboxylic acid oxygen atoms counted as a single acceptor group [1]. In comparison, 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has an additional amino group, increasing its HBA count to 4 and introducing an additional hydrogen bond donor . This difference directly impacts the compound's hydrogen-bonding fingerprint and its ability to engage specific binding site residues .

Hydrogen Bond Acceptors
Class-level inference
3 HBA vs. 4 in amino analog
Fewer HBA may simplify binding interaction interpretation.
Experimental binding data required for confirmation.
Medicinal Chemistry Hydrogen Bonding Drug Design

Lower Polar Surface Area Advantage

The compound has a topological polar surface area (TPSA) of 57.6 Ų, which falls within the optimal range for oral absorption (typically < 90 Ų for good CNS penetration, < 140 Ų for general oral bioavailability) [1]. In contrast, the hydroxy-substituted analog 2-hydroxy-2-methyl-3-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid exhibits a TPSA of 77.8 Ų (additional 20.2 Ų due to the hydroxyl group) [2]. This higher TPSA can reduce passive membrane permeability and increase susceptibility to active efflux transporters [3].

Polar Surface Area (TPSA)
Cross-study comparable
57.6 Ų (20.2 Ų lower than hydroxyl analog)
Lower TPSA context may support passive permeability assessment.
Oral absorption relevance requires experimental validation.
Medicinal Chemistry ADME Druglikeness

Methyl Group Shields Against CYP Oxidation

The 6-methyl substituent on the pyridinone ring provides steric shielding of the adjacent C-5 and C-7 positions, which are common sites for cytochrome P450 (CYP)-mediated oxidation . Unsubstituted 2-pyridinone derivatives lacking this methyl group are more prone to oxidative metabolism at the 6-position, leading to shorter half-lives and higher clearance [1]. While direct in vitro metabolic stability data for this exact compound are not publicly available, the class-level inference is supported by the well-documented "blocking group" strategy in medicinal chemistry, where methyl substitution ortho to metabolic soft spots significantly improves microsomal stability [1].

CYP Oxidation Shielding
Class-level inference
6-methyl group provides steric shielding of adjacent ring positions.
May support metabolic stability screening; experimental microsomal data needed.
Based on established medicinal chemistry blocking strategy.
Medicinal Chemistry Metabolic Stability ADME

Applications of This Building Block


Lead Optimization for Integrin Antagonists

The pyridinone propanoic acid scaffold is explicitly claimed in patents covering integrin inhibitors [1]. The 6-methyl substitution on the pyridinone ring may enhance metabolic stability and binding affinity to integrin receptors (e.g., α4β1, αvβ3), which are validated targets for inflammatory diseases and cancer. Procurement of this specific analog is justified for SAR exploration around the integrin pharmacophore, as the 6-methyl group offers a balance of lipophilicity and hydrogen-bonding capacity that differs from unsubstituted or N-methylated variants [2].

Kinase Inhibitor Library Building Block

The compound has been noted as a building block for protein kinase inhibitors [1]. The propanoic acid handle enables straightforward amide coupling to diverse amine-containing scaffolds, while the pyridinone core can mimic adenine or engage hinge-region residues. The 6-methyl group provides a steric and electronic "knob" that can fine-tune selectivity against off-target kinases. Researchers developing targeted kinase inhibitors should procure this specific analog to explore the SAR space defined by a 6-methyl-2-pyridinone carboxylic acid linker [2].

Balancing Lipophilicity and Permeability

Given its moderate lipophilicity (XLogP3 = 0.3) and favorable TPSA (57.6 Ų), this compound is well-suited for programs requiring oral bioavailability [1]. When designing CNS-penetrant or orally administered drugs, procurement of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid allows chemists to incorporate a polarity-adjusting module without pushing logP into an undesirable range. This differentiates it from more hydrophilic (e.g., amino-substituted) or more lipophilic (e.g., phenyl-substituted) pyridinone propanoic acid analogs [2].

Chemical Probes and PROTACs Synthesis

The carboxylic acid group enables facile conjugation to linkers for chemical probes or proteolysis-targeting chimeras (PROTACs). The 6-methyl pyridinone core provides a neutral, low-molecular-weight recognition element that can be incorporated into E3 ligase ligands or target-binding moieties. Procurement of this specific building block is advantageous for generating compound libraries with consistent linker chemistry but varied recognition elements [1].

Application
Selection Property
Validation Focus
Integrin antagonist SAR studies
6-Methyl pyridinone core with H-bond modulation
Integrin binding assay context and selectivity profiling
Kinase inhibitor library synthesis
Propanoic acid linker for amide conjugation
Kinase panel selectivity and hinge-region interaction review
Oral bioavailability lead optimization
Moderate lipophilicity and TPSA profile
Permeability assay and logP optimization studies
PROTAC and chemical probe synthesis
Carboxylic acid for linker conjugation
Ternary complex formation and linker chemistry compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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